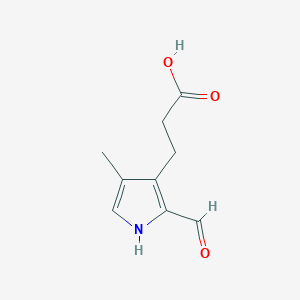

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid

描述

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group, a methyl group, and a propanoic acid side chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Methylation: The methyl group can be added through alkylation reactions using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Introduction of the Propanoic Acid Side Chain: This can be achieved through a Friedel-Crafts acylation reaction using propanoic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

化学反应分析

Types of Reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).

Major Products:

Oxidation: 3-(2-carboxy-4-methyl-1H-pyrrol-3-yl)propanoic acid.

Reduction: 3-(2-hydroxymethyl-4-methyl-1H-pyrrol-3-yl)propanoic acid.

Substitution: 3-(2-formyl-4-bromo-1H-pyrrol-3-yl)propanoic acid.

科学研究应用

Organic Synthesis

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it useful in the development of new synthetic pathways. Key applications include:

- Synthesis of Pyrrole Derivatives : The compound can be used to create derivatives that exhibit enhanced biological activities.

- Functionalization : The presence of the formyl group enables further functionalization, facilitating the introduction of different substituents that can modify the compound's properties.

Medicinal Chemistry

Research into the biological activities of this compound has revealed several promising therapeutic potentials:

- Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Preliminary investigations have shown that it may possess antimicrobial effects, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under exploration, which could lead to new treatments for inflammatory diseases .

Material Science

The unique chemical properties of this compound also make it suitable for applications in material science:

- Polymer Development : Its reactivity can be harnessed to synthesize novel polymers with specific mechanical and thermal properties.

- Dyes and Pigments : The compound's structural characteristics may allow it to be used in creating dyes with desirable colorfastness and stability.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Mechanism : A study highlighted its ability to induce cell death in various cancer cell lines through apoptosis pathways, suggesting potential use in cancer therapy .

- Biological Interaction Studies : Research has shown how this compound interacts with biological macromolecules, potentially affecting enzyme activity through covalent bonding with nucleophilic sites on proteins .

- Synthetic Pathways : Various synthesis methods have been optimized for producing high yields of this compound, showcasing its utility as a building block in organic chemistry .

作用机制

The mechanism of action of 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid is largely dependent on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can interact with aromatic residues in proteins, affecting their function. The propanoic acid side chain can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

3-(1H-Pyrrol-2-yl)propanoic acid: Lacks the formyl and methyl groups, resulting in different chemical reactivity and biological activity.

4-(2-formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid: Similar structure but with a butanoic acid side chain, which may affect its solubility and interaction with biological targets.

2-formyl-5-methyl-1H-pyrrole-3-carboxylic acid: Similar but with a carboxylic acid group directly attached to the pyrrole ring, influencing its acidity and reactivity.

Uniqueness: 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid is unique due to the specific combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties

生物活性

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid is a heterocyclic organic compound characterized by a pyrrole ring with various substituents, including a formyl group, a methyl group, and a propanoic acid side chain. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 169.19 g/mol |

| CAS Number | 132281-87-9 |

The unique combination of substituents on the pyrrole ring contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Protein Interaction : The pyrrole ring may interact with aromatic residues in proteins, affecting their function.

- Hydrogen Bonding : The propanoic acid side chain can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have focused on its impact on various cancer cell lines:

| Cell Line | Type of Cancer | Assay Method | Result |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | MTT Assay | Significant inhibition |

| A375 | Melanoma | MTT Assay | Strong proliferation inhibition |

| HCT116 | Colorectal Carcinoma | MTT Assay | Notable cytotoxicity |

The compound's mechanism against cancer cells involves the induction of autophagic cell death, as evidenced by increased reactive oxygen species (ROS) production and lipid peroxidation .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antibacterial properties of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming several known antibiotics in terms of efficacy .

- Anticancer Evaluation : Another study assessed the anticancer potential of this compound against multiple human cancer cell lines. Results showed that it effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways, suggesting its potential as a lead compound in cancer therapy .

属性

IUPAC Name |

3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-10-8(5-11)7(6)2-3-9(12)13/h4-5,10H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGJBBOAUVVKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1CCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569337 | |

| Record name | 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132281-87-9 | |

| Record name | 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。